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Compound of Interest

Compound Name: ML303

Cat. No.: B15564287

Disclaimer: Sufficiently detailed public information for the in vivo administration protocol of the
chemical probe ML303 is not available. Therefore, these application notes and protocols are
based on the well-characterized, orally bioavailable, second-generation mTOR kinase inhibitor,
MLNO0128 (also known as Sapanisertib or INK128). This information is intended to serve as a
comprehensive example and guide for researchers developing protocols for novel kinase
inhibitors in animal models.

Introduction

MLNO128 is a potent and selective ATP-competitive inhibitor of the mammalian target of
rapamycin (mTOR) kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2
(mTORC?2), leading to the disruption of key cellular processes involved in tumor growth,
proliferation, and survival.[1][2][3] These protocols provide detailed methodologies for the
administration of MLN0128 in preclinical animal models to evaluate its anti-tumor efficacy and
pharmacokinetic profile.

Mechanism of Action and Signaling Pathway

MLNO0128 inhibits mTOR kinase activity, which is a central regulator of cell growth, metabolism,
and survival. By blocking both mTORC1 and mTORC2, MLN0128 comprehensively inhibits
downstream signaling. Inhibition of MTORC1 leads to the dephosphorylation of substrates like
4E-BP1 and S6 kinase, resulting in reduced protein synthesis.[2][3] Inhibition of mMTORC2
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prevents the phosphorylation and activation of AKT at Serine 473, a key node in cell survival
signaling.[2] This dual inhibition leads to cell cycle arrest and apoptosis in cancer cells.[4]
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Figure 1: MLNO128 Signaling Pathway

Experimental Protocols
In Vivo Administration of MLN0128

Objective: To administer MLN0128 to tumor-bearing mice to assess its anti-tumor activity and
pharmacokinetics.

Materials:

MLNO0128 (Sapanisertib)

Vehicle for formulation (e.g., 5% polyvinylpyrrolidone, 15% N-Methyl-2-pyrrolidone, 80%
water; or 20% DMSO, 40% PEG-300, 40% PBS)[5][6]

Oral gavage needles

Animal balance

Protocol:
e Preparation of Dosing Solution:
o Prepare the vehicle solution under sterile conditions.

o Dissolve MLN0128 in the vehicle to the desired concentration (e.g., 0.1 mg/mL for a 1
mg/kg dose in a 20g mouse receiving 200 pL).

o Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh daily.
e Animal Dosing:

o Weigh each mouse to determine the exact volume of the dosing solution to be
administered.

o Administer MLNO0128 or vehicle control orally using a gavage needle.[5]
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o Common dosing schedules reported in the literature include daily administration (QD) or
twice daily on a three-times-a-week schedule (BID TIW).[7][8]

o Monitor the body weight and general health of the mice throughout the study to assess for
any potential toxicity.

Xenograft Tumor Model and Efficacy Study

Objective: To establish a human cancer xenograft model in immunocompromised mice and
evaluate the anti-tumor efficacy of MLN0128.

Materials:

Human cancer cell line (e.g., ZR-75-1 for breast cancer, IMR32 for neuroblastoma)[4][9]
e Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

e Cell culture medium and supplements

o Matrigel® (optional)

o Sterile PBS, syringes, and needles

o Calipers

Protocol:

e Tumor Implantation:

[e]

Culture cancer cells to approximately 80-90% confluency.

o

Harvest cells and resuspend in serum-free medium or PBS at a concentration of 5 x 10”6
to 1 x 1077 cells per 100-200 pL.

o

(Optional) Mix cell suspension 1:1 with Matrigel® to enhance tumor establishment.

[¢]

Subcutaneously inject the cell suspension into the flank of each mouse.

e Tumor Growth Monitoring and Treatment Initiation:
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o Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
o Calculate tumor volume using the formula: Volume = (Length x Width?) / 2.

o Once tumors reach an average volume of 150-200 mm3, randomize the mice into
treatment and control groups.[5]

o Treatment and Efficacy Evaluation:

Administer MLNO128 or vehicle as described in Protocol 3.

o

Continue to measure tumor volume and body weight throughout the study.

[¢]

[¢]

At the end of the study, euthanize the mice and excise the tumors for final weight
measurement and further analysis (e.g., Western blot, immunohistochemistry).

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor
volume of treated group / Mean tumor volume of control group)] x 100.

[¢]
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Figure 2: In Vivo Xenograft Efficacy Study Workflow

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15564287?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Quantitative Data
Pharmacokinetic Parameters of MLN0128 in Mice

The following table summarizes the pharmacokinetic parameters of MLN0128 in BALB/c mice
after a single oral administration.

Parameter Value Unit Reference
Dose 1 mg/kg [5]
Cmax 28 ng/mL [5]
Tmax 1.5 hours [5]

l

Oral Bioavailability (F) 30 % [5]

In Vivo Efficacy of MLN0128 in Xenograft Models

This table presents the tumor growth inhibition data for MLN0128 in various cancer xenograft
models.
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Tumor
Cell Li Cancer Mouse Dose Dosing Growth Referenc
ell Line
Type Strain (mglkg) Schedule Inhibition e
(%)
Breast . S
ZR-75-1 Nude 0.3 Daily, Oral Significant [519]
Cancer
Breast _ o
MCF7 Nude 1 Daily, Oral Significant [10]
Cancer
MDA-MB- Breast _ o
Nude 1 Daily, Oral Significant [10]
231 Cancer
Renal ] o
ACHN Nude 1 Daily, Oral Significant [10]
Cancer
Ewing ] Suppressio
CHP100 Nude 1 Daily, Oral [2]
Sarcoma n
Rhabdomy ) Suppressio
Rh30 Nude 1 Daily, Oral [2]
osarcoma n
Neuroblast ] Significant
IMR32 Nude 2 Daily, Oral ) [4]
oma Regression
Glioblasto o o
U87MG Nude 15 Daily, i.p. Significant [6]
ma

Note: The specific vehicle, dosing volume, and frequency may need to be optimized depending

on the specific animal model and experimental goals. All animal procedures should be

performed in accordance with approved institutional animal care and use committee (IACUC)

protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved.

8/10

Tech Support


https://www.invivochem.com/ink-128-mln0128.html
https://www.selleckchem.com/products/ink128.html
https://www.researchgate.net/figure/MLN0128-has-in-vivo-antitumor-efficacy-Mice-bearing-ZR75-1-MCF7-MDA-MB-231-HT29-and_fig3_266252863
https://www.researchgate.net/figure/MLN0128-has-in-vivo-antitumor-efficacy-Mice-bearing-ZR75-1-MCF7-MDA-MB-231-HT29-and_fig3_266252863
https://www.researchgate.net/figure/MLN0128-has-in-vivo-antitumor-efficacy-Mice-bearing-ZR75-1-MCF7-MDA-MB-231-HT29-and_fig3_266252863
https://aacrjournals.org/mct/article/14/2/395/175534/MLN0128-an-ATP-Competitive-mTOR-Kinase-Inhibitor
https://aacrjournals.org/mct/article/14/2/395/175534/MLN0128-an-ATP-Competitive-mTOR-Kinase-Inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC4593396/
https://shokatlab.ucsf.edu/pdfs/28292440.pdf
https://www.benchchem.com/product/b15564287?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. A phase Il study of the dual mTOR inhibitor MLNO128 in patients with metastatic castration
resistant prostate cancer - PMC [pmc.ncbi.nim.nih.gov]

e 2. aacrjournals.org [aacrjournals.org]
» 3. ashpublications.org [ashpublications.org]

e 4. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking
MTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]

e 5. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy
Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]

» 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

e 7. MLNO0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo
Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC
[pmc.ncbi.nlm.nih.gov]

e 8. MLNO0128, an ATP-competitive mTOR kinase inhibitor with potent in vitro and in vivo
antitumor activity, as potential therapy for bone and soft-tissue sarcoma - PubMed
[pubmed.ncbi.nim.nih.gov]

e 9. selleckchem.com [selleckchem.com]
e 10. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols for MLN0128
(Sapanisertib/INK128) Administration in Animal Models]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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